Cas no 1018611-04-5 (2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine)

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine is a synthetic organic compound with notable structural features. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. The compound's unique benzodioxin moiety enhances its reactivity and versatility, allowing for the synthesis of complex molecules with desired functionalities. Its availability in high purity ensures consistent performance in chemical reactions.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine structure
1018611-04-5 structure
商品名:2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
CAS番号:1018611-04-5
MF:C13H18N2O2
メガワット:234.294223308563
CID:6146843
PubChem ID:82021262

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine 化学的及び物理的性質

名前と識別子

    • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
    • EN300-1867059
    • 1018611-04-5
    • インチ: 1S/C13H18N2O2/c1-15-5-4-14-9-11(15)10-2-3-12-13(8-10)17-7-6-16-12/h2-3,8,11,14H,4-7,9H2,1H3
    • InChIKey: HLRNCUIQZFWWLN-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC2C=CC(=CC1=2)C1CNCCN1C

計算された属性

  • せいみつぶんしりょう: 234.136827821g/mol
  • どういたいしつりょう: 234.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867059-1.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
1g
$1172.0 2023-06-02
Enamine
EN300-1867059-0.5g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
0.5g
$1124.0 2023-09-18
Enamine
EN300-1867059-10.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
10g
$5037.0 2023-06-02
Enamine
EN300-1867059-0.05g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
0.05g
$983.0 2023-09-18
Enamine
EN300-1867059-5.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
5g
$3396.0 2023-06-02
Enamine
EN300-1867059-2.5g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
2.5g
$2295.0 2023-09-18
Enamine
EN300-1867059-1g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
1g
$1172.0 2023-09-18
Enamine
EN300-1867059-10g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
10g
$5037.0 2023-09-18
Enamine
EN300-1867059-0.25g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
0.25g
$1078.0 2023-09-18
Enamine
EN300-1867059-0.1g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine
1018611-04-5
0.1g
$1031.0 2023-09-18

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine 関連文献

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazineに関する追加情報

Professional Introduction to Compound with CAS No. 1018611-04-5 and Product Name: 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine, identified by its CAS number 1018611-04-5, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities and structural features. The presence of a benzodioxin moiety and a methylpiperazine ring suggests a complex interplay of electronic and steric effects that can influence its interactions with biological targets.

The benzodioxin scaffold, also known as a tetrahydropyranone derivative, is well-documented for its role in various pharmacological applications. Its structural similarity to natural products like salicin has led to extensive research into its derivatives for potential therapeutic benefits. In particular, the 6-hydroxy position on the benzodioxin ring is often a critical site for functionalization, as it can modulate the compound's pharmacokinetic properties and binding affinity to biological receptors.

The methylpiperazine component of the compound introduces a secondary amine functionality, which is commonly found in many bioactive molecules. Piperazine derivatives are known for their ability to act as scaffolds in drug design, particularly due to their capacity to form hydrogen bonds and interact with various protein targets. The presence of a methyl group at the 1-position enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and oral bioavailability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. Studies have shown that the 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine scaffold can effectively interact with a range of biological targets, including serotonin receptors and other neurotransmitter systems. This has opened up new avenues for exploring its potential in treating neurological disorders and mood disorders.

One of the most compelling aspects of this compound is its structural versatility. The combination of the benzodioxin and methylpiperazine moieties allows for extensive chemical modification at multiple positions. This flexibility has been exploited in medicinal chemistry campaigns to develop analogs with improved pharmacological profiles. For instance, modifications at the 6-position of the benzodioxin ring have been shown to enhance binding affinity to certain serotonin receptor subtypes, making it a promising candidate for further development.

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a key intermediate containing the benzodioxin core, followed by functionalization at the 6-position and subsequent coupling with the methylpiperazine moiety. Advances in synthetic methodologies have enabled more efficient routes, reducing both cost and environmental impact.

In vitro studies have begun to unravel the mechanistic basis of action for this compound. Initial findings suggest that it may exert its effects through modulation of neurotransmitter release or receptor activity. The ability to fine-tune its pharmacological properties through structural modifications makes it an attractive candidate for further investigation. Additionally, its potential role in modulating inflammatory pathways has been an area of growing interest.

The development of novel pharmaceuticals relies heavily on understanding the structure-activity relationships (SAR) of bioactive molecules. The case of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine exemplifies how detailed SAR studies can guide medicinal chemists in designing molecules with enhanced therapeutic potential. By systematically varying substituents on the benzodioxin ring and piperazine moiety, researchers can identify structural features that optimize potency, selectivity, and pharmacokinetic properties.

As computational tools become more sophisticated, virtual screening techniques are increasingly being used to identify promising candidates for experimental validation. These approaches leverage large databases of chemical structures and biological targets to predict potential interactions before costly wet-lab experiments are initiated. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, making virtual screening an indispensable tool in modern drug discovery.

The future prospects for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine are bright, particularly as more data becomes available on its biological activity and pharmacological profile. Ongoing research aims to elucidate its mechanism of action in greater detail and explore its potential in treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area.

In conclusion,2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperazine (CAS No. 1018611-04-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable scaffold for drug discovery efforts aimed at treating neurological disorders among other conditions. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play an important role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司